molecular formula C22H22N4O3S2 B2519645 2-({9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 895104-25-3

2-({9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B2519645
CAS No.: 895104-25-3
M. Wt: 454.56
InChI Key: IZKUAFHNJJWCIK-UHFFFAOYSA-N
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Description

This compound features a complex tricyclic core with a sulfur-containing heterocycle (8lambda6-thia), a methyl substituent at position 9, and a sulfanyl-acetamide moiety linked to a 4-isopropylphenyl group. The structure combines a rigid polycyclic framework with a flexible acetamide tail, which may influence solubility and intermolecular interactions.

Properties

IUPAC Name

2-(6-methyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S2/c1-14(2)15-8-10-16(11-9-15)24-20(27)13-30-22-23-12-19-21(25-22)17-6-4-5-7-18(17)26(3)31(19,28)29/h4-12,14H,13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKUAFHNJJWCIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-({9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide involves multiple steps. The synthetic route typically starts with the preparation of the tricyclic core, followed by the introduction of the sulfanyl and acetamide groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction parameters to achieve cost-effective and efficient synthesis.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could result in the corresponding thiols or amines.

Scientific Research Applications

2-({9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may serve as a probe for studying enzyme interactions and protein binding. In medicine, this compound has potential therapeutic applications due to its unique structure and reactivity. It may be investigated for its ability to interact with specific biological targets, such as enzymes or receptors, making it a candidate for drug development.

Mechanism of Action

The mechanism of action of 2-({9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with molecular targets in biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. The pathways involved in its mechanism of action may include inhibition of enzyme activity, activation of signaling pathways, or modulation of gene expression. These interactions can lead to various biological effects, making the compound a valuable tool for studying cellular processes and developing new therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Data

The compound is compared to three analogs with modifications in the tricyclic core substituents and acetamide side chains (Table 1).

Table 1: Structural and Molecular Comparison

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound - 9-methyl; -N-[4-(propan-2-yl)phenyl] Not explicitly provided ~540 (estimated) Lipophilic isopropyl group enhances hydrophobicity.
[931937-91-6] - 9-(3-methoxyphenyl)methyl; -N-(4-methylbenzyl) C28H26N4O4S2 546.7 Methoxy group may improve solubility; methylbenzyl tail introduces steric bulk.
[895098-62-1] - 9-(4-fluorophenyl)methyl; -N-(2-phenylethyl) C27H23FN4O3S2 534.62 Fluorine atom increases electronegativity; phenylethyl group enhances aromatic interactions.
[1251628-88-2] - 12,13-dimethyl; -N-(4-methanesulfonylphenyl) C22H25N3O4S 439.5 Methanesulfonyl group introduces strong electron-withdrawing effects; smaller tricyclic core.
Physicochemical and Functional Implications
  • Methoxy Substituent ([931937-91-6]) : The 3-methoxy group may enhance solubility in polar solvents, while the methylbenzyl tail could hinder rotational freedom .
  • Fluorine Substituent ([895098-62-1]) : The 4-fluorophenyl group may enhance binding affinity via halogen bonding or dipole interactions, as seen in drug design .
  • Methanesulfonyl Group ([1251628-88-2]) : This substituent’s electron-withdrawing nature could stabilize negative charges or alter electronic distribution in the tricyclic core .

Q & A

Q. What are the key synthetic steps for preparing this compound, and how can reaction conditions be optimized?

The synthesis involves a multi-step process:

  • Core structure preparation : The pyrimido[5,4-c][2,1]benzothiazin core is synthesized first, followed by introducing methyl and dioxo-thia substituents .
  • Functionalization : Thio and acetamide groups are attached under controlled conditions (e.g., anhydrous solvents, inert atmosphere).
  • Optimization : Variables like temperature (e.g., 60–80°C for cyclization), solvent polarity (DMF or THF), and catalysts (e.g., Pd for cross-coupling) are critical for yield and purity. Reaction progress is monitored via TLC or HPLC .

Q. Which spectroscopic and chromatographic methods are recommended for structural characterization?

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent integration and stereochemistry (e.g., aromatic protons at δ 7.2–8.1 ppm for the tricyclic core) .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ calculated for C₂₆H₂₄N₄O₃S₂: 528.12) .
  • HPLC : Purity ≥95% is achieved using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What preliminary biological activities have been reported, and what assays are used for screening?

Initial studies indicate:

  • Antimicrobial activity : MIC values ≤16 µg/mL against Staphylococcus aureus via broth microdilution .
  • Anticancer activity : IC₅₀ of 12 µM in MCF-7 breast cancer cells using MTT assays .
  • Anti-inflammatory effects : 40% inhibition of TNF-α in LPS-induced macrophages .

Advanced Research Questions

Q. How can computational modeling guide the optimization of synthesis and bioactivity?

  • Reaction path prediction : Quantum chemical calculations (e.g., DFT) identify transition states and intermediates to streamline synthesis .
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like COX-2 (e.g., ∆G = −9.2 kcal/mol) .
  • Machine learning : QSAR models prioritize substituents for improved pharmacokinetics (e.g., logP optimization) .

Q. What strategies resolve contradictions in biological data across studies?

  • Assay standardization : Normalize protocols (e.g., cell passage number, serum concentration) to reduce variability .
  • Orthogonal validation : Confirm apoptosis via both flow cytometry (Annexin V) and caspase-3 activation assays .
  • Meta-analysis : Pool data from independent studies to identify trends (e.g., dose-dependent cytotoxicity thresholds) .

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

  • Degradation analysis : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring show <5% degradation when stored desiccated at −20°C .
  • Light sensitivity : UV-Vis spectroscopy reveals photodegradation peaks at 320 nm; recommend amber vials for long-term storage .

Q. What methodologies elucidate the compound’s mechanism of action in complex biological systems?

  • Target identification : Chemoproteomics (e.g., affinity pull-down with biotinylated analogs) identifies binding partners like HDAC isoforms .
  • Pathway analysis : RNA-seq of treated cells reveals downregulation of NF-κB and MAPK pathways .
  • Kinetic studies : Surface plasmon resonance (SPR) measures on/off rates (e.g., kₐ = 1.5 × 10⁴ M⁻¹s⁻¹) for enzyme inhibition .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced efficacy?

  • Substituent variation : Replace the isopropylphenyl group with electron-deficient aryl rings to improve solubility (e.g., Cl or CF₃ substituents reduce logP by 0.8 units) .
  • Core modification : Introduce pyridine instead of benzene in the tricyclic system to modulate π-π stacking with target proteins .
  • In silico screening : Virtual libraries of 500+ analogs are filtered for ADMET properties using SwissADME .

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